

# Spectral Analysis of 4-Carboxy-2-chlorophenylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-Carboxy-2-chlorophenylboronic acid

**Cat. No.:** B1255806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Carboxy-2-chlorophenylboronic acid** is a versatile organic compound of significant interest in medicinal chemistry and materials science. Its dual functionality, featuring both a carboxylic acid and a boronic acid group on a chlorinated benzene ring, makes it a valuable building block in the synthesis of complex molecules.<sup>[1]</sup> It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.<sup>[1]</sup> This technical guide provides an in-depth overview of the spectral analysis of **4-Carboxy-2-chlorophenylboronic acid**, offering a summary of expected data, detailed experimental protocols, and a workflow for its characterization.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Carboxy-2-chlorophenylboronic acid** is presented below.

Property	Value	Reference
CAS Number	851335-09-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BClO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	200.38 g/mol	<a href="#">[1]</a>
Melting Point	208-210 °C	<a href="#">[2]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Storage	Inert atmosphere, 2-8°C	<a href="#">[2]</a>

## Spectral Data Summary

The following tables summarize the expected spectral data for **4-Carboxy-2-chlorophenylboronic acid** based on the analysis of structurally similar compounds.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **4-Carboxy-2-chlorophenylboronic acid**, a deuterated solvent such as DMSO-d<sub>6</sub> is recommended for analysis.[\[4\]](#)

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	-COOH
~8.2	Singlet (broad)	2H	-B(OH) <sub>2</sub>
~7.9	Doublet	1H	Ar-H
~7.6	Doublet	1H	Ar-H
~7.5	Doublet of doublets	1H	Ar-H

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (in DMSO-d<sub>6</sub>)

Chemical Shift (ppm)	Assignment
~167	-COOH
~140	Ar-C
~135	Ar-C
~132	Ar-C
~130	Ar-C
~128	Ar-C
~125	Ar-C (C-B)

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2400	Strong, broad	O-H stretch (carboxylic acid dimer)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1475	Medium	C=C stretch (aromatic ring)
~1350	Strong	B-O stretch
~1100	Medium	C-O stretch
~850	Medium	C-Cl stretch
~750	Medium	C-H bend (aromatic)

## Mass Spectrometry

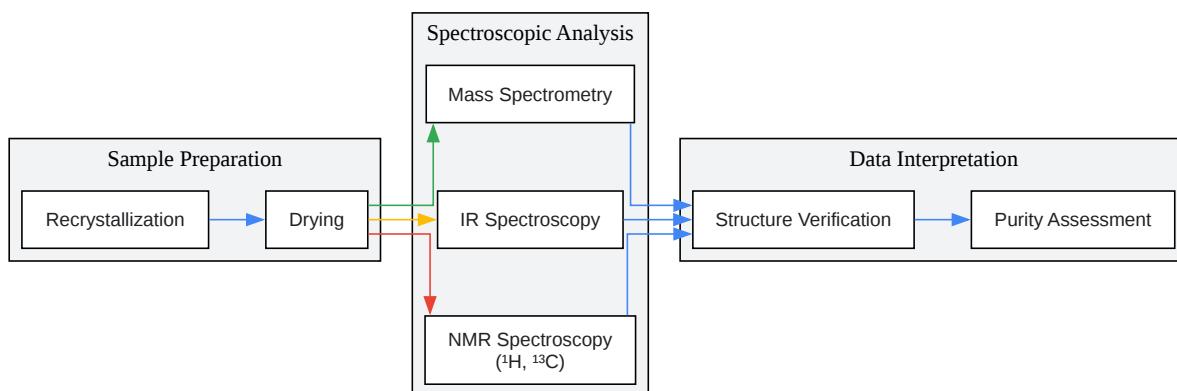
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) in negative mode is a suitable technique for this molecule.

Table 4: Predicted Mass Spectrometry Data (ESI Negative Mode)

m/z	Ion
199.0	[M-H] <sup>-</sup>
181.0	[M-H-H <sub>2</sub> O] <sup>-</sup>
155.0	[M-H-CO <sub>2</sub> ] <sup>-</sup>

## Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of **4-Carboxy-2-chlorophenylboronic acid**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-CARBOXY-2-CHLOROPHENYLBORONIC ACID CAS#: 851335-09-6 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [Spectral Analysis of 4-Carboxy-2-chlorophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255806#spectral-analysis-of-4-carboxy-2-chlorophenylboronic-acid>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)